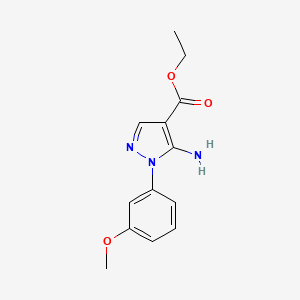

Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate

CAS No.: 15001-12-4

Cat. No.: VC20141241

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15001-12-4 |

|---|---|

| Molecular Formula | C13H15N3O3 |

| Molecular Weight | 261.28 g/mol |

| IUPAC Name | ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3 |

| Standard InChI Key | IVPHBHOKIBKHEE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)OC)N |

Introduction

Chemical Structure and Identifiers

The compound is characterized by the following structural and molecular parameters:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 261.28 g/mol |

| CAS Number | 15001-12-4 |

| SMILES | NC1=C(C(OCC)=O)C=NN1C2=CC=CC(OC)=C2 |

| IUPAC Name | Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate |

The pyrazole ring is substituted at position 1 with a 3-methoxyphenyl group and at position 5 with an amino group. The ethyl ester group occupies position 4 .

Synthesis and Reactivity

Reactivity

The compound’s amino and ester groups enable further functionalization:

-

Amino Group: Participates in nucleophilic substitution or condensation reactions.

-

Ester Group: Hydrolyzable to carboxylic acids for subsequent amidation or coupling reactions .

Physical and Spectral Properties

Key Properties

| Property | Value |

|---|---|

| Purity | 95% (commercially available) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |

| Stability | Stable under ambient conditions |

Applications in Medicinal and Organic Chemistry

Role as a Building Block

Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate serves as a precursor for synthesizing polysubstituted heterocycles, including:

-

Pyrazolopyrimidines: Formed via cyclization with hydrazines or amidines .

-

Oxadiazoles: Reacted with acid chlorides or hydrazides to generate bioactive scaffolds .

Comparative Analysis with Related Compounds

The 3-methoxyphenyl group in the target compound provides distinct electronic and steric properties compared to 4-methoxy or chloro analogs, influencing reactivity and biological interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume